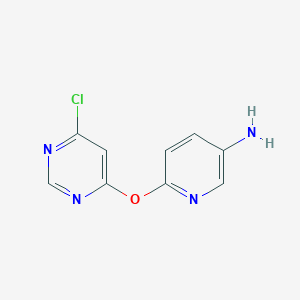

6-(6-Chloropyrimidin-4-yl)oxypyridin-3-amine

Descripción

Propiedades

IUPAC Name |

6-(6-chloropyrimidin-4-yl)oxypyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN4O/c10-7-3-9(14-5-13-7)15-8-2-1-6(11)4-12-8/h1-5H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEPXHRADGNWSRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1N)OC2=CC(=NC=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

General Synthetic Strategy

The synthesis of 6-(6-Chloropyrimidin-4-yl)oxypyridin-3-amine typically involves the coupling of a 6-chloropyrimidin-4-yl moiety with a hydroxypyridin-3-amine derivative. The key steps include:

- Preparation of chloropyrimidine intermediates by SNAr reactions.

- Palladium-catalyzed amination or etherification to form the C–N or C–O bonds.

- Use of sodium hydride or other bases to deprotonate nucleophiles.

- Application of cross-coupling techniques such as Buchwald-Hartwig amination and Suzuki coupling for diversification.

Preparation of the Chloropyrimidine Intermediate

The starting point is often 4,6-dichloropyrimidine, which undergoes selective substitution:

- Step 1: Acid-catalyzed SNAr reaction of aniline or hydroxyl-substituted pyridine derivatives with 4,6-dichloropyrimidine to afford 6-chloropyrimidin-4-yl intermediates.

- Conditions: Typically, acetic acid/water mixtures at room temperature; yields around 17% for initial substitution.

- Example: Reaction of (dimethylamino)ethoxy)aniline with 4,6-dichloropyrimidine produces 6-chloro-N-(4-(2-(dimethylamino)ethoxy)phenyl)pyrimidin-4-amine.

Formation of the this compound

The key bond formation between the chloropyrimidine and the hydroxypyridin-3-amine is achieved by:

Method A: Nucleophilic Aromatic Substitution (SNAr)

Deprotonation of the hydroxyl group on pyridin-3-amine with sodium hydride (NaH) in anhydrous DMF at elevated temperatures (~100 °C), followed by reaction with 4-amino-6-chloropyrimidine.- This SNAr reaction displaces the chlorine atom at the 4-position of the pyrimidine ring, forming the ether linkage.

- Yields vary depending on substituents but typically range from moderate to good (e.g., 43% in some cases).

- Purification is often done by silica gel chromatography or HPLC when regioisomers are formed.

Method B: Palladium-Catalyzed Cross-Coupling

Palladium catalysts such as Pd(OAc)2 or Pd2(dba)3 with suitable ligands (e.g., Xantphos) facilitate coupling between the chloropyrimidine and the pyridin-3-amine derivative.- Conditions: Use of bases like Cs2CO3 or NaOtBu in solvents such as dioxane or toluene at 90–110 °C.

- This method is particularly useful for installing amine tails or more complex substituents on the pyridine ring.

- Yields for these couplings range from low to moderate (5–72%), depending on the substrates and reaction conditions.

Electrochemical Reductive Cross-Coupling Approach

An alternative and innovative method reported involves electrochemical synthesis:

- Electrochemical Reductive Cross-Coupling between 4-amino-6-chloropyrimidines and functionalized aryl halides to form 4-amino-6-arylpyrimidines under mild conditions.

- Catalysts and Conditions:

- Nickel(II) bromide bipyridine complex as catalyst.

- Iron rod as sacrificial anode and nickel foam cathode.

- Solvent: DMF at room temperature under argon atmosphere.

- Constant current of 0.2 A applied until consumption of starting material.

- This method avoids traditional palladium catalysis and uses an electrochemical cell to drive reductive coupling, offering moderate to high yields.

- It is particularly effective for arylation but may be adapted for heteroaryl coupling relevant to this compound derivatives.

Representative Data Table of Reaction Conditions and Yields

| Step/Method | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|

| SNAr reaction with 4,6-dichloropyrimidine | AcOH/H2O (5:1), rt, overnight | 17 | Initial substitution to chloropyrimidine |

| SNAr with NaH in DMF | NaH, DMF, 100 °C, 21 h | 43 | Etherification with hydroxypyridin-3-amine |

| Pd-catalyzed amination | Pd(OAc)2, Xantphos, Cs2CO3, dioxane, 105 °C | 43 | Amination of bromopyridine intermediate |

| Pd-catalyzed Suzuki coupling | Pd(PPh3)2Cl2, K2CO3, TBAB, dioxane, 90 °C | 72 | For arylation with boronic acids |

| Electrochemical cross-coupling | NiBr2-bpy catalyst, Fe anode, Ni cathode, DMF, rt | 50–80 | Reductive coupling of chloropyrimidines |

Mechanistic Insights and Notes

- The SNAr reactions proceed via nucleophilic attack on the electron-deficient pyrimidine ring, facilitated by the presence of electron-withdrawing chlorine substituents.

- Palladium-catalyzed reactions involve oxidative addition of the chloropyrimidine, ligand exchange with the nucleophile, and reductive elimination to form the C–N or C–O bond.

- Electrochemical methods utilize in situ generation of reactive intermediates and electron transfer to promote coupling, providing a greener alternative to traditional cross-couplings.

- Regioselectivity can be an issue, particularly with heterocyclic amines, requiring chromatographic separation.

- Reaction yields and purity depend highly on the choice of base, solvent, temperature, and catalyst system.

Análisis De Reacciones Químicas

Types of Reactions

6-(6-Chloropyrimidin-4-yl)oxypyridin-3-amine can undergo various chemical reactions, including:

Nucleophilic substitution: The chlorine atom on the pyrimidine ring can be replaced by other nucleophiles.

Oxidation and reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

Coupling reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Nucleophilic substitution: Sodium hydride (NaH) in DMF.

Oxidation: Potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrimidine derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Research has demonstrated that derivatives of 6-(6-Chloropyrimidin-4-yl)oxypyridin-3-amine exhibit promising antimicrobial properties . Studies indicate that these compounds can effectively combat various microbial infections by inhibiting the growth of bacteria and fungi. The mechanism often involves interference with essential metabolic pathways in microbial cells, which is critical for their survival.

Key Findings:

- The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria, making it a versatile agent in combating infections.

- In vitro assays have confirmed its ability to disrupt microbial cell wall synthesis and protein synthesis pathways.

Anti-Fibrotic Properties

The anti-fibrotic potential of this compound is another area of research interest. Fibrosis is characterized by excessive accumulation of extracellular matrix components, leading to tissue scarring and organ dysfunction.

Key Insights:

- Studies suggest that the compound can inhibit fibroblast proliferation and collagen deposition, which are critical processes in fibrosis development.

- The compound's action may involve modulation of signaling pathways associated with fibrosis, such as TGF-beta signaling.

Fungicidal Effects

In addition to its antibacterial properties, this compound has been evaluated for its fungicidal activity . The spatial configuration of the compound plays a significant role in its effectiveness against fungal pathogens.

Research Highlights:

- Laboratory tests have indicated that the compound can inhibit the growth of various fungi by disrupting their cellular functions.

- The compound's mechanism may involve interference with ergosterol biosynthesis, a vital component of fungal cell membranes.

Antitumor Capabilities

The antitumor activity of this compound is particularly noteworthy. As part of the class of tienopirimidines, it has been linked to several therapeutic effects against cancer cells.

Notable Observations:

- Preclinical studies have shown that derivatives can induce apoptosis in cancer cells while sparing healthy cells.

- The compound's ability to inhibit specific kinases involved in tumor growth has been a focal point for developing targeted cancer therapies.

Enzyme Inhibition Studies

Enzyme inhibition studies have provided insights into how this compound interacts with key enzymes such as acetyl-CoA carboxylase. This enzyme plays a pivotal role in fatty acid metabolism and is a target for metabolic disorders.

Mechanistic Insights:

- Binding affinity studies reveal that the compound can effectively inhibit acetyl-CoA carboxylase, which could lead to reduced fatty acid synthesis.

- Such inhibition may have implications for treating metabolic diseases like obesity and diabetes.

Data Table: Summary of Applications

| Application Area | Key Findings | Mechanism of Action |

|---|---|---|

| Antimicrobial Activity | Effective against Gram-positive and Gram-negative bacteria | Disruption of microbial cell wall synthesis |

| Anti-Fibrotic Properties | Inhibits fibroblast proliferation and collagen deposition | Modulation of TGF-beta signaling |

| Fungicidal Effects | Inhibits growth of various fungi | Interference with ergosterol biosynthesis |

| Antitumor Capabilities | Induces apoptosis in cancer cells | Inhibition of specific kinases involved in tumor growth |

| Enzyme Inhibition | Inhibits acetyl-CoA carboxylase | Reduces fatty acid synthesis |

Mecanismo De Acción

The mechanism of action of 6-(6-Chloropyrimidin-4-yl)oxypyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The chloropyrimidine moiety can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity. This interaction can affect various cellular pathways, making the compound a potential candidate for drug development .

Comparación Con Compuestos Similares

4-[(3-Methyl-5-nitro-2-pyridyl)oxy]pyridin-2-amine

- Molecular Formula : C₁₁H₁₀N₄O₃

- Molecular Weight : 246.23 g/mol (CAS: 1529768-50-0)

- Key Differences: Substituted with a methyl-nitro-pyridyloxy group instead of a chloropyrimidinyloxy group. Higher molecular weight due to the nitro and methyl groups.

Substituted Phenoxy Analogs

6-(4-Chloro-2-methylphenoxy)pyridin-3-amine

- Molecular Formula : C₁₂H₁₁ClN₂O

- Molecular Weight : 234.68 g/mol (CAS: 219865-94-8)

- Key Differences: Replaces the pyrimidinyl group with a 4-chloro-2-methylphenoxy substituent. The aromatic phenoxy group introduces steric bulk, which may hinder interactions in biological systems compared to the planar pyrimidine ring. Lower nitrogen content reduces hydrogen-bonding capacity.

Piperidinyloxy Derivatives

6-[(1-Methylpiperidin-4-yl)oxy]pyridin-3-amine

- Molecular Formula : C₁₁H₁₇N₃O

- Molecular Weight : 207.28 g/mol (CID: 28317605)

- Key Differences :

- Features a piperidinyloxy group, introducing conformational flexibility and basicity due to the tertiary amine.

- The absence of a chloropyrimidine ring reduces halogen-mediated interactions (e.g., in kinase inhibition).

Fluorinated Pyridinyl Analogs

Actividad Biológica

6-(6-Chloropyrimidin-4-yl)oxypyridin-3-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

The compound's structure can be summarized as follows:

- IUPAC Name: this compound

- Molecular Formula: C10H8ClN3O

- Molecular Weight: 219.64 g/mol

The presence of both chloropyrimidine and pyridine moieties suggests potential interactions with various biological targets.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

- Anticancer Activity : Several studies have reported its efficacy in inhibiting cancer cell proliferation, particularly in models of B-cell lymphomas. The compound is believed to act by inhibiting BCL6, a transcriptional repressor implicated in the survival of malignant B cells .

- Kinase Inhibition : Preliminary data suggest that this compound may inhibit kinases involved in cancer progression, such as c-FMS and PDGFR, which are critical in tumor growth and metastasis .

- Anti-inflammatory Effects : The compound has shown promise in reducing inflammatory responses in preclinical models, potentially through modulation of cytokine production .

The mechanisms through which this compound exerts its biological effects are multifaceted:

- Target Interaction : It is hypothesized that the compound binds selectively to the BTB domain of BCL6, preventing its interaction with corepressor proteins necessary for its function .

- Signal Transduction Pathways : By inhibiting specific kinases, the compound may disrupt signaling pathways that promote cell survival and proliferation in cancer cells .

Case Studies and Experimental Findings

Several studies have investigated the biological activity of this compound:

- In Vitro Studies : In a study involving OCI-LY10 cells (a model for B-cell lymphoma), treatment with the compound resulted in significant cell death and reduced expression of BCL6 target genes, indicating its potential as a therapeutic agent against lymphomas .

- In Vivo Studies : Animal models demonstrated that administration of the compound led to a decrease in tumor size and metastasis in xenograft models, suggesting effective systemic bioavailability and therapeutic potential .

- Pharmacokinetics : The compound adheres to Lipinski's Rule of Five, indicating favorable absorption and permeation characteristics necessary for oral bioavailability .

Data Table: Summary of Biological Activities

Q & A

Basic: What are the common synthetic routes for 6-(6-Chloropyrimidin-4-yl)oxypyridin-3-amine, and what reaction conditions are critical for success?

Answer:

A key route involves nucleophilic substitution between chloropyrimidine derivatives and aminopyridine precursors. For example, in Reference Example 63 (), 2-(6-chloropyrimidin-4-yl)aniline analogs react with potassium cyanide in dimethylsulfoxide (DMSO) at 0°C to room temperature. Critical conditions include:

- Use of polar aprotic solvents (e.g., DMSO) to stabilize intermediates.

- Temperature control to prevent side reactions (e.g., hydrolysis).

- Purification via reverse-phase column chromatography (e.g., C18 with acetonitrile/water gradients) .

Basic: How is this compound characterized structurally, and what analytical techniques are prioritized?

Answer:

Structural confirmation relies on:

- LCMS (Liquid Chromatography-Mass Spectrometry): Monitors molecular ion peaks (e.g., m/z 245 [M+H]+ in ) and reaction progress.

- HPLC (High-Performance Liquid Chromatography): Assesses purity using retention times (e.g., 0.75 minutes under SQD-FA05 conditions) .

- NMR (Nuclear Magnetic Resonance): Though not explicitly detailed in the evidence, analogous protocols ( ) suggest its utility for confirming substitution patterns.

Advanced: How can researchers optimize low yields (e.g., 38% in Reference Example 63) during cyanation reactions involving chloropyrimidine intermediates?

Answer:

Yield improvements may involve:

- Catalyst Screening : Testing palladium catalysts (e.g., bis(triphenylphosphine)palladium(II) chloride in ) for cross-coupling efficiency.

- Solvent Optimization : Replacing DMSO with mixed solvents (e.g., 1,4-dioxane/water) to enhance solubility and reduce side reactions .

- Stoichiometric Adjustments : Increasing equivalents of potassium cyanide or using phase-transfer catalysts to improve nucleophilic attack .

Advanced: What mechanistic challenges arise in the synthesis of derivatives like 4-Chloro-2-(6-chloropyrimidin-4-yl)aniline, and how are competing pathways mitigated?

Answer:

Key challenges include:

- Regioselectivity : Competing substitution at the pyrimidine C2 vs. C4 positions. This is controlled by steric and electronic directing groups (e.g., trifluoromethyl substituents in ).

- Byproduct Formation : Hydrolysis of chloropyrimidine under aqueous conditions. Mitigation involves strict anhydrous conditions and rapid workup .

- Purification Complexity : Use of C18 reverse-phase chromatography or recrystallization to separate structurally similar impurities .

Basic: What safety precautions are recommended when handling this compound or its intermediates?

Answer:

While explicit safety data for this compound is limited, general guidelines from chloropyrimidine handling ( ) include:

- Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats to prevent skin/eye contact.

- Ventilation : Use of fume hoods to avoid inhalation of volatile reagents (e.g., phosphoryl chloride in ).

- Waste Disposal : Segregation of halogenated waste to comply with environmental regulations .

Advanced: How can computational modeling aid in predicting reactivity or biological activity of this compound derivatives?

Answer:

- Reactivity Prediction : Density Functional Theory (DFT) calculations can model transition states for substitution reactions, guiding catalyst selection .

- Biological Activity : Molecular docking studies (e.g., with kinase targets) may prioritize derivatives for synthesis, as seen in related pyrimidine analogs ().

- Machine Learning : Platforms like LabMate.AI ( ) can optimize reaction parameters by training on historical yield and purity data .

Basic: What are the typical applications of this compound in medicinal chemistry research?

Answer:

While direct data is limited, analogous compounds () suggest roles as:

- Kinase Inhibitors : Pyrimidine cores often target ATP-binding pockets in enzymes.

- Building Blocks : For synthesizing heterocyclic libraries via cross-coupling (e.g., Suzuki-Miyaura reactions in ) .

Advanced: How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?

Answer:

- Steric Effects : Bulky substituents on the pyridine ring hinder nucleophilic attack at the pyrimidine chlorine, favoring alternative sites.

- Electronic Effects : Electron-withdrawing groups (e.g., -CF₃ in ) activate the pyrimidine ring for nucleophilic substitution, while electron-donating groups (e.g., -OCH₃) deactivate it .

Basic: What purification strategies are effective for isolating this compound from complex reaction mixtures?

Answer:

- Chromatography : Reverse-phase (C18) columns with acetonitrile/water gradients achieve high purity ().

- Liquid-Liquid Extraction : Ethyl acetate or dichloromethane partitions remove polar byproducts ().

- Recrystallization : Solvent pairs (e.g., ethanol/water) improve crystalline yield for X-ray analysis .

Advanced: What strategies resolve contradictions in spectroscopic data (e.g., LCMS vs. NMR) for derivatives of this compound?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.